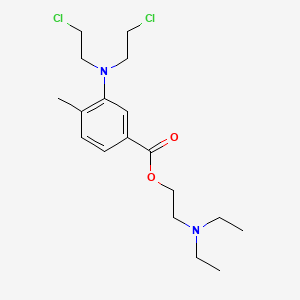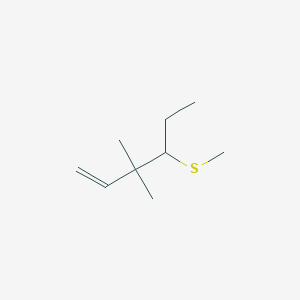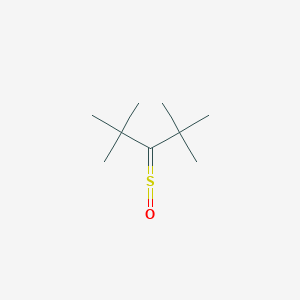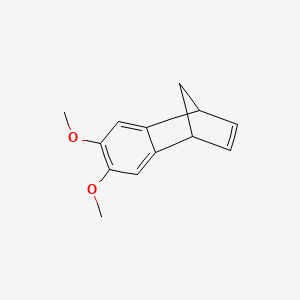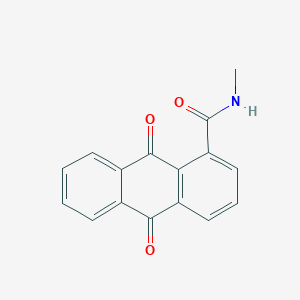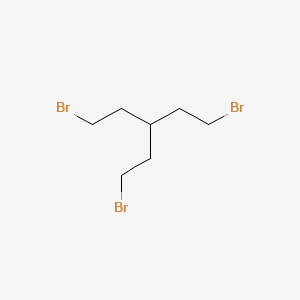![molecular formula C8H8O4 B14628993 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- CAS No. 57257-47-3](/img/structure/B14628993.png)
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- is a heterocyclic compound that contains both furan and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst can yield the desired compound . The reaction typically involves a Knoevenagel condensation followed by an electrocyclization step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: Another furan-pyran compound with similar structural features.
3,4-Dihydro-2H-pyran: A related compound with a different ring structure.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
57257-47-3 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-methyl-3,7-dihydro-2H-furo[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)7-6(12-4)3-11-8(7)10/h4H,2-3H2,1H3 |
Clave InChI |
WCXROKKDRKMZQC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(O1)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
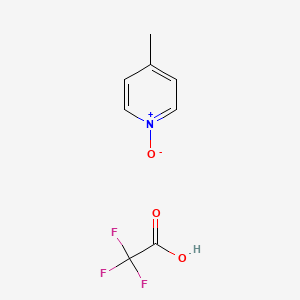
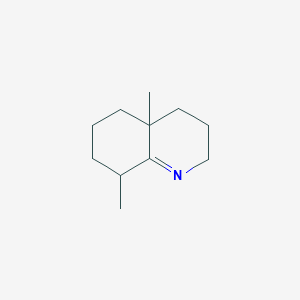
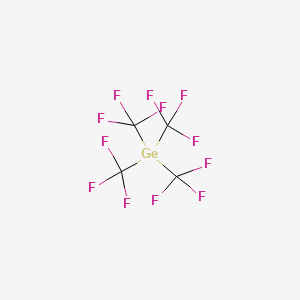
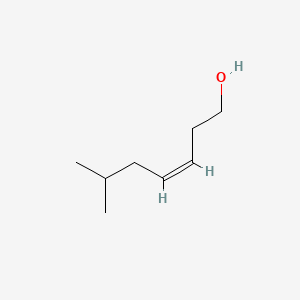
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
